5-(Pyridin-3-yl)thiophene-2-carbaldehyde basic properties
5-(Pyridin-3-yl)thiophene-2-carbaldehyde basic properties
Technical Profile: 5-(Pyridin-3-yl)thiophene-2-carbaldehyde [1][2]
Executive Summary
5-(Pyridin-3-yl)thiophene-2-carbaldehyde (CAS: 133531-43-8) is a heteroaryl building block bridging the structural gap between electron-rich thiophenes and electron-deficient pyridines. Widely utilized in medicinal chemistry as a pharmacophore scaffold, it serves as a precursor for kinase inhibitors and anti-inflammatory agents. In materials science, its "push-pull" electronic character—derived from the conjugation of the π-excessive thiophene and the π-deficient pyridine—makes it a critical intermediate for organic light-emitting diodes (OLEDs) and fluorescent sensors.
Physicochemical Specifications
The following data establishes the baseline identity for quality control and structural verification.
| Property | Specification |
| IUPAC Name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde |
| CAS Number | 133531-43-8 |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| SMILES | O=Cc1ccc(s1)c1cccnc1 |
| Physical State | Pale yellow to tan solid (Typical) |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |
| Melting Point | Experimental determination recommended (Analogues typically 80–120°C) |
| Key Functional Groups | Aldehyde (C-2), Pyridine Nitrogen (N-3') |
Synthetic Architecture
The most robust route to 5-(Pyridin-3-yl)thiophene-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling to avoid toxic organotin byproducts, ensuring a cleaner profile for pharmaceutical applications.
Optimized Protocol: Palladium-Catalyzed Cross-Coupling
Rationale: This protocol utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility, maximizing interfacial catalysis.
Reagents:
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Substrate A: 5-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)
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Substrate B: 3-Pyridinylboronic acid (1.1 equiv)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
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Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
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Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
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Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.
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Dissolution: Charge the flask with 5-Bromo-2-thiophenecarboxaldehyde and 3-Pyridinylboronic acid. Dissolve in degassed DME.
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Activation: Add the Pd(PPh₃)₄ catalyst. Stir for 10 minutes at room temperature to allow catalyst solvation.
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Basification: Add the degassed 2M Na₂CO₃ solution. The mixture will become biphasic.
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Reflux: Heat the reaction to 85–90°C (reflux) for 12–16 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 7:3).
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Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).
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Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Mechanistic Workflow
The reaction follows the catalytic cycle of Oxidative Addition (Pd⁰ inserts into C-Br), Transmetallation (Boron exchanges with Pd), and Reductive Elimination (C-C bond forms, regenerating Pd⁰).
Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of the target compound.
Reactivity & Derivatization
This molecule possesses two distinct reactive centers: the electrophilic aldehyde and the nucleophilic pyridine nitrogen .
Aldehyde Transformations (C-2 Position)
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Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form conjugated dyes.
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Schiff Base Formation: Condensation with primary amines yields imines, widely used as ligands for metal coordination complexes.
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Oxidation: Conversion to 5-(pyridin-3-yl)thiophene-2-carboxylic acid using NaClO₂ (Pinnick oxidation).
Pyridine Transformations (C-3' Position)
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N-Alkylation: Reaction with alkyl halides yields pyridinium salts, increasing water solubility and altering electronic absorption (bathochromic shift).
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Metal Coordination: The nitrogen lone pair coordinates with transition metals (Ru, Ir, Pt), essential for phosphorescent dopants in OLEDs.
Caption: Figure 2. Divergent reactivity map highlighting the dual-functional nature of the scaffold.
Applications
Medicinal Chemistry
The 5-(pyridin-3-yl)thiophene motif is a "privileged structure" in drug discovery.
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Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAP kinase).
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Bioisosterism: The thiophene ring serves as a bioisostere for benzene, often improving metabolic stability or modifying lipophilicity (LogP).
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Linker Utility: The aldehyde allows for the rapid attachment of diverse "tail" groups during SAR (Structure-Activity Relationship) optimization.
Materials Science
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Organic Electronics: The molecule acts as a donor-acceptor (D-A) system. The electron-rich thiophene (Donor) and electron-deficient pyridine (Acceptor) facilitate intramolecular charge transfer (ICT), a property exploited in fluorescent sensors and non-linear optical (NLO) materials.
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Chemosensors: Schiff base derivatives of this aldehyde are highly effective for the colorimetric detection of heavy metal ions (e.g., Cu²⁺, Hg²⁺) due to the chelating ability of the pyridine-imine moiety.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.
References
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Angene Chemical. (n.d.). 5-(Pyridin-3-yl)thiophene-2-carbaldehyde Product Specifications. Angene International. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Santa Cruz Biotechnology. (n.d.). 5-(Pyridin-2-yl)thiophene-2-carboxaldehyde (Analogous Structure Data). Link
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Liu, Z., & Greaney, M. F. (2025).[3] Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Link[3]
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National Institutes of Health. (2023). Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central.[4] Link
